molecular formula C13H19NO3S B3846452 1-[4-(isopropylthio)butoxy]-2-nitrobenzene

1-[4-(isopropylthio)butoxy]-2-nitrobenzene

Cat. No. B3846452
M. Wt: 269.36 g/mol
InChI Key: RLACMICGHZZLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(isopropylthio)butoxy]-2-nitrobenzene, also known as MPTP, is a chemical compound that has been widely studied for its effects on the nervous system. MPTP was initially developed as a herbicide, but it was later discovered to be toxic to the dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. Despite its toxic effects, MPTP has been used extensively in scientific research to understand the mechanisms of Parkinson's disease and to develop new treatments.

Mechanism of Action

1-[4-(isopropylthio)butoxy]-2-nitrobenzene is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), a toxic compound that selectively damages dopaminergic neurons. MPP+ is taken up by the dopamine transporter into dopaminergic neurons, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
1-[4-(isopropylthio)butoxy]-2-nitrobenzene-induced neurotoxicity is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia, which are similar to the symptoms of Parkinson's disease. 1-[4-(isopropylthio)butoxy]-2-nitrobenzene has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.

Advantages and Limitations for Lab Experiments

1-[4-(isopropylthio)butoxy]-2-nitrobenzene has several advantages as a tool for studying Parkinson's disease. It selectively targets dopaminergic neurons, allowing researchers to study the specific mechanisms underlying their degeneration. 1-[4-(isopropylthio)butoxy]-2-nitrobenzene-induced neurotoxicity is also rapid and reproducible, making it a useful model for screening potential neuroprotective agents.
However, there are also limitations to the use of 1-[4-(isopropylthio)butoxy]-2-nitrobenzene in lab experiments. Its toxic effects are irreversible, making it difficult to study the recovery of dopaminergic neurons after treatment. 1-[4-(isopropylthio)butoxy]-2-nitrobenzene-induced neurotoxicity also does not fully replicate the progressive nature of Parkinson's disease, which develops over a period of years rather than days.

Future Directions

There are several future directions for research on 1-[4-(isopropylthio)butoxy]-2-nitrobenzene and Parkinson's disease. One area of focus is the development of new neuroprotective agents that can prevent or reverse 1-[4-(isopropylthio)butoxy]-2-nitrobenzene-induced neurotoxicity. Another area of research is the use of 1-[4-(isopropylthio)butoxy]-2-nitrobenzene in combination with other neurotoxins to better model the complex mechanisms underlying Parkinson's disease. Finally, there is a need for more research on the long-term effects of 1-[4-(isopropylthio)butoxy]-2-nitrobenzene exposure, as well as its potential as a tool for studying other neurodegenerative disorders.

Scientific Research Applications

1-[4-(isopropylthio)butoxy]-2-nitrobenzene has been widely used in scientific research to understand the mechanisms of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. 1-[4-(isopropylthio)butoxy]-2-nitrobenzene is known to cause selective damage to these neurons, leading to symptoms similar to Parkinson's disease in humans and animal models.

properties

IUPAC Name

1-nitro-2-(4-propan-2-ylsulfanylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-11(2)18-10-6-5-9-17-13-8-4-3-7-12(13)14(15)16/h3-4,7-8,11H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLACMICGHZZLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCOC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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